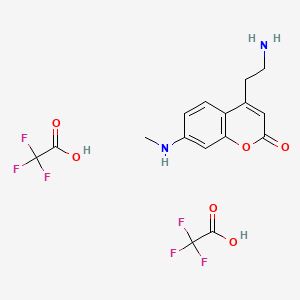
4-(2-Amino-ethyl)-7-methylamino-chromen-2-one bis-TFA salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Aminoethyl)-7-(methylamino)-2H-chromen-2-one bis(2,2,2-trifluoroacetate) is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-7-(methylamino)-2H-chromen-2-one bis(2,2,2-trifluoroacetate) typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the chromenone core: This is usually achieved through a condensation reaction involving salicylaldehyde and an appropriate β-keto ester under acidic or basic conditions.
Introduction of amino groups: The aminoethyl and methylamino groups are introduced through nucleophilic substitution reactions. These steps often require the use of protecting groups to ensure selective reactions.
Formation of the trifluoroacetate salt: The final step involves the reaction of the intermediate compound with trifluoroacetic acid to form the bis(2,2,2-trifluoroacetate) salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethyl)-7-(methylamino)-2H-chromen-2-one bis(2,2,2-trifluoroacetate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromenone core to dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the amino groups or the chromenone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
4-(2-Aminoethyl)-7-(methylamino)-2H-chromen-2-one bis(2,2,2-trifluoroacetate) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)-7-(methylamino)-2H-chromen-2-one bis(2,2,2-trifluoroacetate) involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the chromenone core can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride: Known for its use as a serine protease inhibitor.
7-Amino-4-methylcoumarin: Used as a fluorescent probe in biochemical assays.
Uniqueness
4-(2-Aminoethyl)-7-(methylamino)-2H-chromen-2-one bis(2,2,2-trifluoroacetate) is unique due to its combination of aminoethyl and methylamino groups with the chromenone core, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H16F6N2O6 |
|---|---|
Molecular Weight |
446.30 g/mol |
IUPAC Name |
4-(2-aminoethyl)-7-(methylamino)chromen-2-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C12H14N2O2.2C2HF3O2/c1-14-9-2-3-10-8(4-5-13)6-12(15)16-11(10)7-9;2*3-2(4,5)1(6)7/h2-3,6-7,14H,4-5,13H2,1H3;2*(H,6,7) |
InChI Key |
YANOGRICQDJGBH-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC2=C(C=C1)C(=CC(=O)O2)CCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


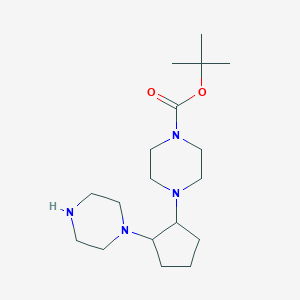
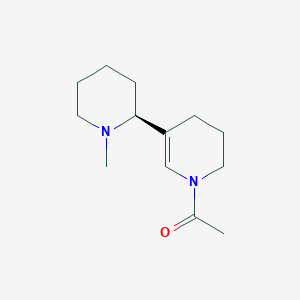
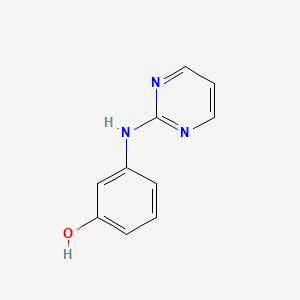
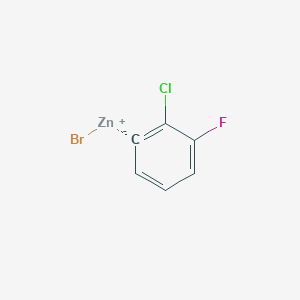
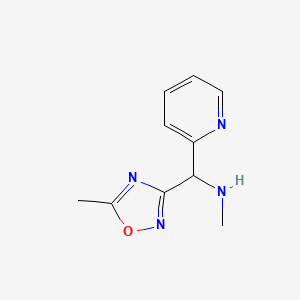
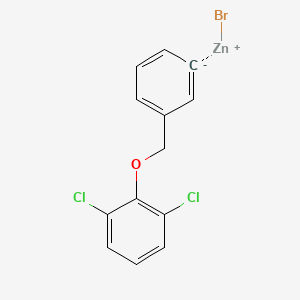

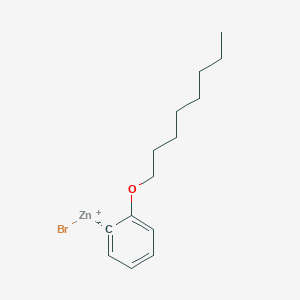
![ethyl 5-methoxy-3-{[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]amino}-1H-indole-2-carboxylate](/img/structure/B14884244.png)

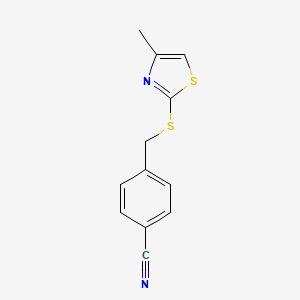
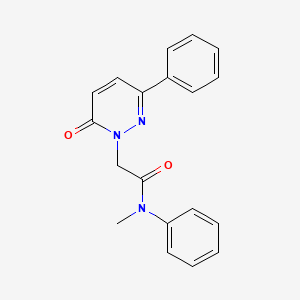
![1-({3-[(10aS)-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]phenyl}carbonyl)-L-proline](/img/structure/B14884265.png)
![[(3S,4R)-4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B14884270.png)
